Ethyl 5-bromo-2-chloroisonicotinate
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Overview
Description
Ethyl 5-bromo-2-chloroisonicotinate is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of isonicotinic acid, where the ethyl ester group is attached to the carboxyl group, and the bromine and chlorine atoms are substituted at the 5th and 2nd positions of the pyridine ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-chloroisonicotinate can be synthesized through a multi-step process. One common method involves the bromination and chlorination of isonicotinic acid derivatives. The process typically starts with the esterification of isonicotinic acid to form ethyl isonicotinate. This intermediate is then subjected to bromination and chlorination reactions under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-chloroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents like potassium permanganate or sodium borohydride may be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the ethyl ester group intact.
Scientific Research Applications
Ethyl 5-bromo-2-chloroisonicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-chloroisonicotinate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and chlorine atoms can interact with biological targets, affecting their function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Ethyl 5-bromo-2-chloroisonicotinate can be compared with other halogenated isonicotinic acid derivatives, such as:
- Ethyl 5-bromoisonicotinate
- Ethyl 2-chloroisonicotinate
- Mthis compound
Uniqueness
The presence of both bromine and chlorine atoms in this compound provides unique reactivity and potential for diverse chemical transformations. This dual halogenation distinguishes it from other similar compounds, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
ethyl 5-bromo-2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGLNIDGZXOBSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673252 |
Source
|
Record name | Ethyl 5-bromo-2-chloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214346-11-8 |
Source
|
Record name | 4-Pyridinecarboxylic acid, 5-bromo-2-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214346-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-bromo-2-chloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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